molecular formula C10H11NO2 B1594729 3-(3-Methoxyphenoxy)propanenitrile CAS No. 6279-84-1

3-(3-Methoxyphenoxy)propanenitrile

Cat. No.: B1594729
CAS No.: 6279-84-1
M. Wt: 177.2 g/mol
InChI Key: FUGAVKXXJLPDPT-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)propanenitrile: is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol It is characterized by a methoxy group attached to a phenoxy ring, which is further connected to a propanenitrile chain

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 3-(3-Methoxyphenoxy)propanenitrile can be used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: This compound may serve as a building block for the development of new drugs and therapeutic agents.

Industry:

    Material Science: It can be used in the synthesis of polymers and other advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 3-Methoxyphenol and Acrylonitrile:

Industrial Production Methods:

While specific industrial production methods for 3-(3-Methoxyphenoxy)propanenitrile are not widely documented, the synthesis from 3-Methoxyphenol and acrylonitrile can be scaled up for industrial purposes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

      Products: Oxidation of the methoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction:

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction of the nitrile group can yield primary amines.

  • Substitution:

Mechanism of Action

Comparison with Similar Compounds

  • 3-(4-Methoxyphenoxy)propanenitrile
  • 3-Methoxypropionitrile
  • 3-Methoxypropylnitrile

Comparison:

Properties

IUPAC Name

3-(3-methoxyphenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-5,8H,3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGAVKXXJLPDPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279001
Record name 3-(3-methoxyphenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6279-84-1
Record name 6279-84-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6279-84-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-methoxyphenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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